tert-Butyl (3-bromo-2-chlorophenyl)carbamate
Description
tert-Butyl (3-bromo-2-chlorophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with bromo (Br) and chloro (Cl) groups at the 3- and 2-positions, respectively, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates . The compound’s structural uniqueness arises from the combination of halogen atoms (Br and Cl), which influence electronic effects, steric hindrance, and reactivity. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into expected behaviors .
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
ZWHUVILJDOUGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-2-chlorophenyl)carbamate typically involves the reaction of 3-bromo-2-chloroaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-bromo-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with methoxide yields the corresponding methoxy derivative.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (3-bromo-2-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology and Medicine: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-2-chlorophenyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. This mechanism is similar to that of other carbamate derivatives, which are known to inhibit enzymes such as acetylcholinesterase .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | CAS Number | Substituents | Similarity Score | Notable Features |
|---|---|---|---|---|
| tert-Butyl (3-bromo-4-methylphenyl)carbamate | 515813-02-2 | 3-Br, 4-CH₃ | 0.96 | Methyl group enhances steric bulk |
| tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | 4-Br | 0.89 | Lacks Cl; simpler substitution pattern |
| tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate | 2358751-42-3 | 3-Br, sulfonyl group | N/A | Sulfonyl group increases polarity |
| (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate | N/A | 5-Br, 2-OCH₃, ethyl chain | N/A | Methoxy and ethyl chain alter solubility |
Substituent Effects on Reactivity and Properties
- Halogen Influence: The 3-Br and 2-Cl substitution creates a meta-chloro and ortho-bromo pattern, introducing both electron-withdrawing effects (via Cl’s electronegativity) and steric bulk (from Br’s larger atomic radius). This combination may reduce electrophilic substitution reactivity compared to monosubstituted analogs like tert-Butyl (4-bromophenyl)carbamate .
Functional Group Variations :
- Compounds with sulfonyl groups (e.g., tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate) exhibit higher polarity due to the sulfonyl moiety, enhancing solubility in polar solvents like DMSO .
- Methoxy-substituted analogs (e.g., (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate) may display improved solubility in aqueous-organic mixtures due to the electron-donating OCH₃ group .
Research Findings and Methodological Insights
- Structural Analysis : Crystallographic studies using programs like SHELXL () and visualization tools like ORTEP-3 () are critical for resolving halogen positioning and steric effects in analogs. For example, Cl and Br substituents may induce distinct torsional angles in the phenyl ring .
Biological Activity
tert-Butyl (3-bromo-2-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates, characterized by a tert-butyl group and a phenyl ring with bromine and chlorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.
- Molecular Formula : CHBrClNO
- Molecular Weight : Approximately 306.58 g/mol
The biological activity of this compound primarily involves its interaction with enzymes. As a carbamate derivative, it is believed to inhibit enzymes by forming covalent bonds with nucleophilic sites, which can block their function. This mechanism is similar to other known carbamate inhibitors, such as acetylcholinesterase inhibitors, which are relevant in treating neurological disorders and other conditions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Enzyme Inhibition :
- It has been shown to inhibit cytochrome P450 enzymes, crucial for drug metabolism.
- Potential inhibition of acetylcholinesterase, impacting neurotransmission pathways.
-
Anticancer Properties :
- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .
- Flow cytometry analysis indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .
-
Antiviral and Anti-inflammatory Effects :
- Similar compounds have demonstrated antiviral and anti-inflammatory activities, suggesting potential therapeutic applications.
Case Studies
Several studies have explored the biological activity of related carbamate derivatives, providing insights into the potential efficacy of this compound:
- Study on Anticancer Activity : A series of oxadiazole derivatives were tested for their cytotoxicity against human cancer cell lines. Compounds structurally related to this compound showed IC values in the micromolar range, indicating significant anticancer potential .
- Enzyme Interaction Studies : Research has highlighted the ability of similar compounds to interact with specific enzymes, influencing metabolic pathways. These interactions may lead to both therapeutic benefits and side effects, necessitating further pharmacological studies .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC Value | Target Cell Line |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivative | Anticancer | 0.48 µM | MCF-7 |
| tert-Butyl (3-bromo-5-chlorophenyl) | Enzyme Inhibition | Not specified | Cytochrome P450 |
| tert-Butyl (3-bromo-2-fluorophenyl) | Enzyme Inhibition | Not specified | Acetylcholinesterase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
